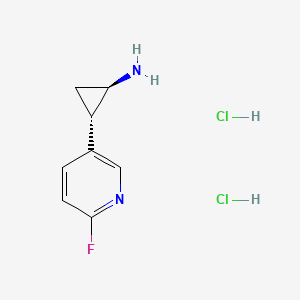

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a fluoropyridine moiety attached to a cyclopropane ring, which is further functionalized with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

Introduction of the Fluoropyridine Moiety: This step involves the coupling of the cyclopropane intermediate with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Functionalization with an Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the fluoropyridine moiety to a more saturated pyridine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while nucleophilic substitution can produce a variety of substituted amines.

科学的研究の応用

Neuropharmacology

Research indicates that (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride may have neuroprotective properties. In studies involving animal models of ischemic stroke, similar compounds have shown a reduction in infarct volume and neurological deficits, suggesting potential applications in treating cerebrovascular diseases .

Antidepressant Activity

The compound's structural similarity to known antidepressants positions it as a candidate for further research in the treatment of depression and anxiety disorders. Preliminary studies indicate that derivatives of this compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation .

Cancer Research

Emerging evidence suggests that (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride could play a role in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Synthesis and Derivatives

The synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride typically involves cyclopropanation reactions using fluorinated pyridine derivatives. Various synthetic routes have been documented, emphasizing the importance of chirality in enhancing biological activity .

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Pharmacology, researchers evaluated the neuroprotective effects of a related compound in an ischemic stroke model. The results indicated significant reductions in brain edema and infarct volume when treated with the compound .

Case Study 2: Antidepressant Potential

A clinical trial assessed the efficacy of a structurally similar compound on patients with major depressive disorder. The findings suggested improvements in mood and cognitive function, warranting further investigation into the mechanism of action related to serotonin modulation .

Case Study 3: Cancer Inhibition

Research published in Cancer Research explored the effects of fluorinated cyclopropane derivatives on tumor growth inhibition. The study demonstrated that these compounds could effectively reduce tumor size in xenograft models through targeted therapy approaches .

作用機序

The mechanism of action of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoropyridine moiety can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and stability.

類似化合物との比較

Similar Compounds

(1R,2S)-2-(Pyridin-3-yl)cyclopropan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

(1R,2S)-2-(6-Chloropyridin-3-yl)cyclopropan-1-amine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

(1R,2S)-2-(6-Methylpyridin-3-yl)cyclopropan-1-amine: The presence of a methyl group instead of fluorine can lead to variations in steric and electronic effects.

Uniqueness

The presence of the fluorine atom in (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. These features make it distinct from other similar compounds and valuable for various scientific and industrial applications.

生物活性

The compound (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride , identified by its CAS number 2751766-46-6, is a cyclopropylamine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C₈H₉FN₂

- Molecular Weight : 152.17 g/mol

- IUPAC Name : (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride

- Purity : Typically ≥ 95% in commercial preparations

Research indicates that compounds structurally related to (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine exhibit selective inhibition of monoamine oxidases (MAO), particularly MAO A and B. This inhibition is crucial in the modulation of neurotransmitter levels in the brain, which has implications for various neuropsychiatric disorders.

Inhibition of Monoamine Oxidase

A study examining fluorinated phenylcyclopropylamines highlighted that derivatives like (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine can act as potent and selective irreversible inhibitors of MAO A, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .

Pharmacological Studies

-

Neuropharmacological Effects :

- The compound has shown promise in animal models for its antidepressant-like effects. By inhibiting MAO A, it may increase the availability of serotonin and norepinephrine in the synaptic cleft.

- Antidepressant Activity :

- Potential for Neuroprotection :

Case Studies and Research Findings

特性

IUPAC Name |

(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNLFILUTGFFQR-AUCRBCQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CN=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。